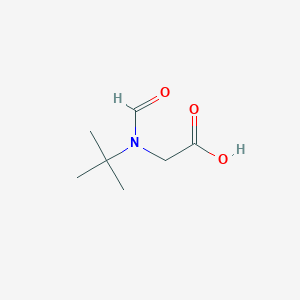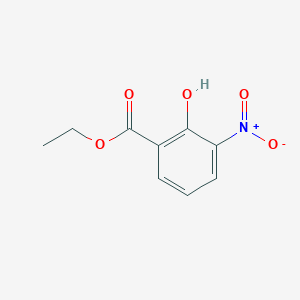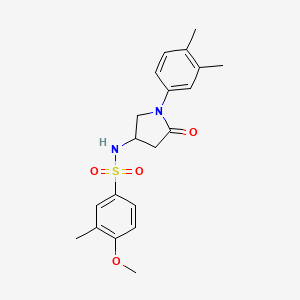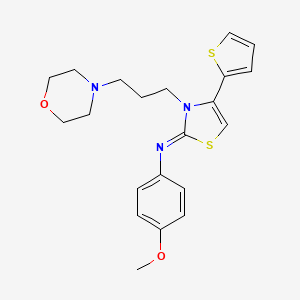![molecular formula C12H16N4O B3301030 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one CAS No. 905769-33-7](/img/structure/B3301030.png)
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one
説明
3-[2-(Dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one, also known as DMEQ, is an organic compound with a unique structure and properties. It is an important intermediate in the synthesis of various drugs and has been studied extensively for its potential applications in the medical and pharmaceutical fields. DMEQ has been used in the synthesis of various drugs such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, including polymers and dyes.
作用機序
The mechanism of action of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the process of protein synthesis. This inhibition of protein synthesis leads to the death of the cancer cells, as they are unable to produce the proteins necessary for their survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one are not yet fully understood. However, it has been shown to inhibit the growth of certain cancer cells, and it has also been shown to have anti-inflammatory, anti-fungal, and antiviral properties. In addition, it has been shown to have anti-mutagenic and anti-tumorigenic effects.
実験室実験の利点と制限
The main advantage of using 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize and can be used in a variety of different experiments. However, one of the main limitations of using 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one is that the mechanism of action is not fully understood, so the effects of using it in experiments may not be fully predictable.
将来の方向性
There are a number of potential future directions for research on 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one. These include further research into its mechanism of action, its potential applications in the medical and pharmaceutical fields, and its potential as an anticancer agent. In addition, further research could be done to investigate the potential of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one as an anti-inflammatory, anti-fungal, and antiviral agent. Further research could also be done to investigate the potential of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one as a therapeutic agent for the treatment of various diseases. Finally, further research could be done to investigate the potential of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one as an industrial chemical, such as in the synthesis of polymers and dyes.
科学的研究の応用
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been studied extensively for its potential applications in the medical and pharmaceutical fields. It has been used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of polymers and dyes. In addition, 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of certain cancer cells and has been investigated for its potential to be used as an anticancer agent.
特性
IUPAC Name |
4-amino-3-[2-(dimethylamino)ethyl]quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-15(2)7-8-16-11(13)9-5-3-4-6-10(9)14-12(16)17/h3-6H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEWUHPXIOZWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=C2C=CC=CC2=NC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B3300975.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3300979.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3300999.png)
![3-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B3301007.png)

![6-Nitrothieno[3,2-b]pyridin-7-ol](/img/structure/B3301019.png)



![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301056.png)
![2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B3301064.png)